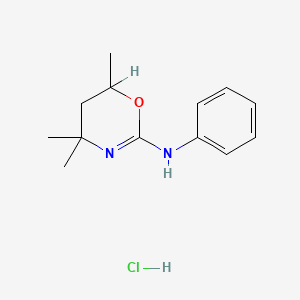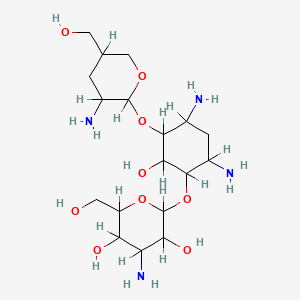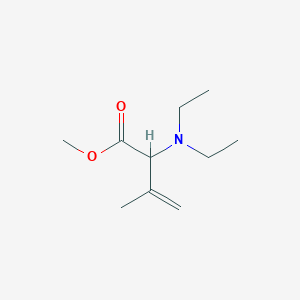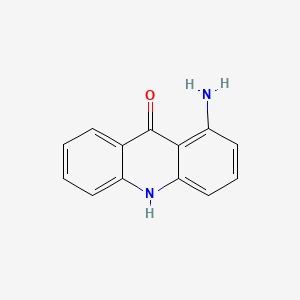
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide is a sulfur-containing heterocyclic compound It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide typically involves the reaction of β-(tert-butylsulfanyl)-substituted aldehydes with alkynes in the presence of bis(norbornadiene)rhodium(I) tetrafluoroborate and bis(dicyclohexylphosphino)methane in 1,2-dichloroethane . Another common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Applications De Recherche Scientifique
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it may prevent the breakdown of cyclic nucleotides, leading to increased levels of these signaling molecules. As an inhibitor of β-secretase BACE1, it may reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiapyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide is unique due to its specific substitution pattern and the presence of both phenyl groups and an oxide functionality.
Propriétés
Numéro CAS |
65309-86-6 |
|---|---|
Formule moléculaire |
C17H16O2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-oxo-2,6-diphenylthian-4-one |
InChI |
InChI=1S/C17H16O2S/c18-15-11-16(13-7-3-1-4-8-13)20(19)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Clé InChI |
WGLFLHTVXJVHRO-UHFFFAOYSA-N |
SMILES canonique |
C1C(S(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)



![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)

![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

